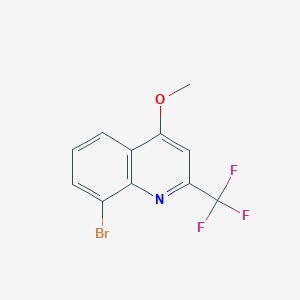

8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c1-17-8-5-9(11(13,14)15)16-10-6(8)3-2-4-7(10)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCDGKLNBRZRGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CC=C2Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Quinoline Formation and Reactivity

Elucidation of Reaction Pathways for Substituted Quinoline (B57606) Synthesis

The synthesis of the quinoline ring system can be achieved through various classical and modern synthetic methodologies, each proceeding through distinct mechanistic pathways.

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, typically proceed through a series of well-defined stepwise mechanisms involving condensation, cyclization, and oxidation steps.

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). The mechanism commences with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orguop.edu.pk This is followed by a Michael-type conjugate addition of the aniline to the α,β-unsaturated aldehyde, acrolein. uop.edu.pk The resulting intermediate then undergoes acid-catalyzed cyclization to form a 1,2-dihydroquinoline, which is subsequently oxidized to the quinoline product. iipseries.orguop.edu.pk

The Doebner-von Miller reaction is a more versatile method that utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.org Mechanistic studies, including carbon isotope scrambling experiments, have suggested a fragmentation-recombination mechanism. wikipedia.orgnih.gov This pathway involves the initial conjugate addition of the aniline to the enone, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which undergoes cyclization and subsequent elimination and aromatization to yield the substituted quinoline. wikipedia.org

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. The initial step is the formation of an enamine from the aniline and one of the ketone carbonyls. iipseries.org Subsequent protonation of the remaining ketone and intramolecular electrophilic attack of the activated carbonyl on the aniline ring leads to a cyclized intermediate. Dehydration of this intermediate results in the formation of the substituted quinoline. iipseries.org

In contrast to the stepwise nature of classical syntheses, cycloaddition reactions offer a more convergent approach to the quinoline core. The Povarov reaction is a prominent example, formally described as a [4+2] cycloaddition between an aromatic imine (acting as the azadiene) and an alkene or alkyne. wikipedia.org However, detailed mechanistic studies suggest that the reaction is not a concerted Diels-Alder reaction but rather proceeds through a stepwise mechanism. wikipedia.orgmdpi.com The reaction is typically catalyzed by a Lewis acid, which activates the imine towards electrophilic attack by an electron-rich alkene. wikipedia.org This initial step forms a carbocationic intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring, followed by elimination to form the tetrahydroquinoline product. wikipedia.org Subsequent oxidation yields the quinoline. Variations of the Povarov reaction, including multicomponent versions, have been developed, expanding its synthetic utility. nih.gov

The intermediates and transition states in quinoline-forming reactions are critical in determining the reaction outcome and regioselectivity. solubilityofthings.com In classical syntheses, key intermediates include Schiff bases, enamines, and dihydroquinolines. iipseries.orgacs.org The stability of these intermediates can significantly influence the reaction rate and the final product distribution. solubilityofthings.com For instance, in the Doebner-von Miller reaction, the fragmentation into an imine and a ketone is a crucial, non-reversible step that dictates the observed isotope scrambling. wikipedia.org

Transition states in these reactions are often high-energy species that are difficult to observe directly but can be inferred through kinetic studies and computational modeling. solubilityofthings.comnih.gov In cycloaddition reactions like the Povarov, the transition state for the initial electrophilic attack on the alkene is a key determinant of the reaction's stereoselectivity. mdpi.com The stability of the carbocationic intermediate formed after this step also plays a crucial role in directing the subsequent cyclization. mdpi.com Understanding the structure and energy of these transient species is fundamental to optimizing reaction conditions and controlling the synthesis of specifically substituted quinolines.

Mechanistic Aspects of Electrophilic and Nucleophilic Reactions of Quinoline Derivatives

The quinoline ring system is a bicyclic heteroaromatic compound, and its reactivity towards electrophiles and nucleophiles is influenced by the presence of the nitrogen atom.

Electrophilic aromatic substitution in quinoline occurs preferentially on the benzene (B151609) ring (carbocycle), as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orggcwgandhinagar.com Substitution generally takes place at the C-5 and C-8 positions. uop.edu.pkquimicaorganica.org This regioselectivity can be explained by examining the stability of the cationic intermediates (Wheland intermediates) formed upon electrophilic attack. Attack at C-5 or C-8 results in a carbocation that can be delocalized over two rings without disrupting the aromaticity of the pyridine ring in all resonance structures. quimicaorganica.org Attack at other positions on the benzene ring leads to less stable intermediates.

| Position of Electrophilic Attack | Relative Stability of Intermediate | Common Products |

| C-5 and C-8 | More Stable | 5- and 8-substituted quinolines |

| C-6 and C-7 | Less Stable | Minor or no products |

Nucleophilic aromatic substitution on the quinoline ring, conversely, occurs on the electron-deficient pyridine ring, primarily at the C-2 and C-4 positions. gcwgandhinagar.comquimicaorganica.org The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. The mechanism typically proceeds through an addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quimicaorganica.org The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, stabilizing the species. quimicaorganica.org

| Position of Nucleophilic Attack | Relative Reactivity | Common Leaving Groups |

| C-2 and C-4 | More Reactive | Halogens (Cl, Br) |

| Other positions | Less Reactive | - |

Influence of Substituents (Bromo, Methoxy (B1213986), Trifluoromethyl) on Reaction Mechanisms and Selectivity in Quinoline Chemistry

The presence of bromo, methoxy, and trifluoromethyl substituents on the quinoline ring, as in 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline, profoundly influences its reactivity and the mechanisms of its reactions.

The bromo group at the 8-position is an ortho, para-directing deactivator in electrophilic aromatic substitution. However, in the context of the quinoline ring, its electronic effect will further modulate the inherent reactivity of the C-5 and C-7 positions. Being a deactivating group, it will slow down the rate of electrophilic attack compared to unsubstituted quinoline. In nucleophilic substitution reactions, a bromo group at C-4 would act as a good leaving group.

The methoxy group at the 4-position is a strong activating group and is ortho, para-directing. Its powerful electron-donating resonance effect significantly increases the electron density of the pyridine ring. However, its primary influence in this compound is likely to be on the reactivity of the pyridine ring towards certain reagents and potentially influencing the acidity of nearby protons.

The trifluoromethyl group at the 2-position is a very strong electron-withdrawing group and is meta-directing. Its presence significantly deactivates the pyridine ring towards electrophilic attack and strongly activates it for nucleophilic attack, particularly at the C-4 position. This deactivation of the pyridine ring further reinforces the preference for electrophilic substitution to occur on the benzene ring. The trifluoromethyl group also increases the lipophilicity of the molecule.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Attack | Influence on Nucleophilic Attack |

| -Br | 8 | Deactivating, o,p-directing | Directs to C-5 and C-7 (deactivated) | - |

| -OCH₃ | 4 | Activating, o,p-directing | Activates pyridine ring | - |

| -CF₃ | 2 | Strongly Deactivating, m-directing | Deactivates pyridine ring | Strongly activates C-4 |

Advanced Spectroscopic Characterization of 8 Bromo 4 Methoxy 2 Trifluoromethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a complete picture of its constitution.

The ¹H NMR spectrum of a substituted quinoline (B57606) provides critical information based on the chemical shifts (δ), coupling constants (J), and integration of proton signals. In this compound, the aromatic region is expected to display distinct signals for the protons on the quinoline core. The proton at the C3 position is anticipated to appear as a singlet, influenced by the adjacent trifluoromethyl group. The protons on the carbocyclic ring (H5, H6, H7) would exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the upfield region of the aromatic spectrum.

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. The presence of the electron-withdrawing trifluoromethyl group significantly deshields the C2 carbon, shifting it downfield. beilstein-archives.org Similarly, the C4 carbon bearing the methoxy group and the C8 carbon attached to the bromine atom will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents. nih.gov The carbon of the methoxy group will appear as a distinct signal in the aliphatic region of the spectrum. The trifluoromethyl carbon itself can be observed, often as a quartet due to coupling with the fluorine atoms. beilstein-archives.org

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analysis of similar substituted quinoline systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.50 - 7.70 | s | - |

| H-5 | 7.80 - 8.00 | d | 8.0 - 9.0 |

| H-6 | 7.40 - 7.60 | t | 7.5 - 8.5 |

| H-7 | 7.90 - 8.10 | d | 7.0 - 8.0 |

| -OCH₃ | 4.00 - 4.20 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analysis of similar substituted quinoline systems. nih.govwiley-vch.deresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 (q) |

| C-3 | 115 - 120 |

| C-4 | 160 - 165 |

| C-4a | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

| C-7 | 128 - 133 |

| C-8 | 118 - 123 |

| C-8a | 140 - 145 |

| -OCH₃ | 55 - 60 |

| -CF₃ | 120 - 125 (q) |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their adjacency on the benzene (B151609) portion of the quinoline ring. The absence of correlations to H-3 and the methoxy protons would confirm their isolated nature. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. mdpi.com An HSQC spectrum would show a correlation peak between the H-3 signal and the C-3 signal, H-5 and C-5, H-6 and C-6, and H-7 and C-7. A strong correlation would also be observed between the methoxy protons and the methoxy carbon, solidifying this assignment. mdpi.com This technique is invaluable for unambiguously assigning the carbon signals in the complex aromatic region.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₇BrF₃NO), the exact mass of the molecular ion [M]⁺ can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds to this calculated value within a very small margin of error (typically < 5 ppm), thus confirming the molecular formula. rsc.org The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Table 3: Calculated Exact Mass for HRMS Confirmation

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ (⁷⁹Br) | C₁₁H₇⁷⁹BrF₃NO | 319.9690 |

| [M]⁺ (⁸¹Br) | C₁₁H₇⁸¹BrF₃NO | 321.9670 |

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the analyte molecule. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. libretexts.org For quinoline derivatives, fragmentation is often initiated by the loss of substituents. chempap.org In the case of this compound, the molecular ion is expected to be prominent due to the stability of the aromatic system. chempap.orgresearchgate.net

Common fragmentation pathways for substituted quinolines include:

Loss of a methyl radical (•CH₃): A fragment corresponding to [M-15]⁺ would likely be observed due to the cleavage of the methoxy group.

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion may expel CO, leading to an [M-15-28]⁺ fragment.

Loss of bromine radical (•Br): Cleavage of the C-Br bond would result in an [M-79/81]⁺ ion.

Loss of HCN: A characteristic fragmentation of the quinoline ring itself involves the elimination of a neutral HCN molecule. chempap.org

The relative abundances of these and other fragment ions in the EI mass spectrum allow for detailed structural confirmation. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on molecular connectivity and formula, X-ray crystallography offers an unparalleled, direct visualization of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Although the specific crystal structure for this compound is not publicly available, analysis of the closely related compound, 4-Bromo-8-methoxyquinoline, provides significant insight. nih.govnih.gov The crystal structure of this analogue reveals that the non-hydrogen atoms of the quinoline ring system are essentially co-planar. nih.govresearchgate.net In its crystal lattice, molecules are linked by weak intermolecular C—H···π interactions, forming one-dimensional chains. nih.gov

The introduction of a trifluoromethyl group at the C2 position would be expected to influence the crystal packing. The bulk and electronegativity of the -CF₃ group could lead to different intermolecular interactions, potentially altering the packing arrangement and unit cell parameters observed in its non-trifluoromethylated counterpart. researchgate.net A full X-ray diffraction analysis would definitively establish the planarity of the quinoline system, the precise orientation of the methoxy and trifluoromethyl groups relative to the ring, and the nature of any π-π stacking or halogen bonding interactions that govern its solid-state architecture. beilstein-journals.org

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Lengths

While single-crystal X-ray diffraction data for the specific compound this compound are not publicly available, a comprehensive analysis has been conducted on the closely related analogue, 4-Bromo-8-methoxyquinoline nih.govnih.gov. The crystallographic data for this analogue provides a strong foundational understanding of the core quinoline scaffold's geometry and packing, from which the influence of the 2-(trifluoromethyl) group can be inferred.

The crystal structure of 4-Bromo-8-methoxyquinoline was determined at a low temperature of 150 K nih.gov. The non-hydrogen atoms of the molecule are essentially co-planar, with a root-mean-square deviation of 0.0242 Å, indicating a high degree of planarity in the fused ring system nih.govresearchgate.net. This planarity is a key feature of many quinoline derivatives and influences their electronic and stacking properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1615 (1) |

| b (Å) | 12.1337 (6) |

| c (Å) | 14.2436 (7) |

| V (ų) | 892.05 (6) |

| Z | 4 |

| T (K) | 150 (1) |

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The supramolecular architecture of crystalline solids is dictated by a network of intermolecular interactions. In the crystal structure of 4-Bromo-8-methoxyquinoline, the molecules are organized into one-dimensional chains that propagate along the a-axis nih.govelsevierpure.com. This arrangement is primarily stabilized by weak intermolecular C—H···π(arene) interactions nih.govnih.gov.

Notably, the analysis of the crystal packing reveals a lack of classical hydrogen bonds or significant π-π stacking interactions nih.govresearchgate.net. The absence of strong π-π stacking is somewhat unexpected for a planar aromatic system but indicates that the weaker C—H···π forces are the dominant interactions directing the crystal packing in this particular structure. The introduction of a trifluoromethyl group at the C2 position in the target compound, this compound, would likely alter these packing dynamics due to its size and strong electronegativity, potentially introducing C—H···F or other halogen-related interactions.

Electronic Spectroscopy for Photophysical Properties

The photophysical properties of quinoline derivatives are of significant interest due to their widespread use as fluorophores, sensors, and components in organic light-emitting diodes (OLEDs).

UV-Visible Absorption Spectroscopy: Electronic Transitions (π,π and n,π) in Quinoline Derivatives**

The electronic absorption spectra of quinoline derivatives are typically characterized by multiple bands in the UV-visible region, arising from various electronic transitions within the aromatic system nih.gov. The absorption spectra for trifluoromethylated quinoline-based Schiff bases, for instance, show transitions in the 250–500 nm range beilstein-journals.org.

These absorptions are generally assigned to two main types of transitions:

π→π transitions:* These are high-energy, high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In quinoline derivatives, these transitions are associated with the heterocyclic aromatic ring system and are observed in the ultraviolet range nih.govbeilstein-journals.orgnih.gov.

n→π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. These are typically of lower energy and lower intensity compared to π→π* transitions and can be responsible for absorption bands at longer wavelengths, often above 350 nm beilstein-journals.org. These transitions can also lead to intramolecular charge-transfer (ICT) characteristics, especially in "push-pull" systems with electron-donating and electron-withdrawing groups beilstein-journals.orgnih.gov.

Photoluminescence Spectroscopy: Fluorescence and Phosphorescence Characteristics of Quinoline Scaffolds

Many quinoline scaffolds are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The emission properties are highly sensitive to the substitution pattern on the quinoline ring. For example, the introduction of electron-donating or electron-withdrawing groups can significantly shift the emission wavelength and alter the fluorescence intensity nih.govresearchgate.net. The presence of a trifluoromethyl group, a strong electron-withdrawing group, is expected to influence the emission properties of this compound significantly. While phosphorescence can occur in heterocyclic systems, fluorescence is often the dominant de-excitation pathway at room temperature in solution.

Quantum Yield and Lifetime Measurements of Quinoline Fluorophores

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are critical for the practical application of fluorophores.

Quinoline derivatives exhibit a wide range of quantum yields and lifetimes, depending on their structure and environment. For example, certain 1-methyl-7-amino-quinolinium fluorophores are highly fluorescent, with quantum yields in the 0.6–0.8 range and long lifetimes of 12–13 ns nih.gov. In contrast, other quinolinone derivatives have been reported with quantum yields as low as 2.3% or as high as 17.1%, demonstrating the profound impact of structural modifications depaul.edu. Factors such as molecular rigidity and the nature of substituents play a crucial role; increased rigidity can limit non-radiative decay pathways, thus enhancing fluorescence efficiency depaul.edu.

| Quinoline Derivative Type | Quantum Yield (ΦF) | Lifetime (τ, ns) | Reference |

|---|---|---|---|

| 1-Methyl-7-amino-quinolinium | 0.6 - 0.8 | 11.5 - 13.1 | nih.gov |

| Amino-quinoline (TFMAQ) in n-hexane | 0.57 | - | researchgate.net |

| Amino-quinoline (TFMAQ) in solid state | 0.11 - 0.38 | - | nih.govresearchgate.net |

| 2-Quinolinone derivative (PAV-3) | 0.171 (17.1%) | - | depaul.edu |

| 2-Quinolinone derivative (PAV-5) | 0.023 (2.3%) | - | depaul.edu |

Solvatochromic Effects on Emission Properties of Quinoline Derivatives

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. Quinoline derivatives, particularly those with a "push-pull" electronic structure, often exhibit significant positive solvatochromism in their emission spectra nih.govresearchgate.net.

This phenomenon is characterized by a bathochromic (red) shift of the emission maximum as the polarity of the solvent increases researchgate.netnih.gov. This shift occurs because the excited state of the molecule is often more polar than the ground state due to an intramolecular charge transfer (ICT) upon excitation. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, which lowers the energy gap for fluorescence and results in emission at a longer wavelength researchgate.netnih.gov. In some cases, the fluorescence can be almost completely quenched in highly polar solvents nih.govresearchgate.net. This sensitivity to the local environment makes these quinoline derivatives excellent candidates for use as fluorescent probes to study solvent polarity and biological microenvironments nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification in Quinoline Compounds

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For a complex, substituted heterocyclic compound such as this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to the vibrational modes of its distinct structural components. Analysis of the spectrum allows for the confirmation of the quinoline core, as well as the bromo, methoxy, and trifluoromethyl substituents.

Detailed Research Findings

The interpretation of the IR spectrum of this compound relies on assigning observed absorption bands to specific molecular vibrations. This is achieved by dissecting the molecule into its primary functional groups and correlating their known characteristic frequencies from extensive spectroscopic data on related compounds.

Quinoline Ring System: The quinoline core gives rise to several characteristic bands. Aromatic C–H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The stretching vibrations of the C=C and C=N bonds within the aromatic rings produce a series of medium to strong absorptions in the 1600-1400 cm⁻¹ range. mdpi.commdpi.com Specifically, bands around 1595 cm⁻¹ can be attributed to C–N stretching. mdpi.com In-plane and out-of-plane bending vibrations of the ring C-H bonds, which are sensitive to the substitution pattern, occur in the fingerprint region (below 1000 cm⁻¹). mdpi.com

Trifluoromethyl (CF₃) Group: The trifluoromethyl group is known for its very strong and distinct IR absorptions due to the high electronegativity of fluorine atoms. The C-F stretching vibrations are particularly prominent. These typically manifest as multiple strong bands in the 1350-1100 cm⁻¹ region. The analysis of similar trifluoromethylated aromatic compounds shows that these absorptions arise from coupled symmetric and asymmetric stretching modes of the CF₃ group.

Methoxy (OCH₃) Group: The methoxy group attached to the quinoline ring is identified by several key vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl group appear in the 2960-2850 cm⁻¹ range. mdpi.com A crucial band for this group is the C-O-C (aryl-alkyl ether) stretching vibration, which typically gives a strong absorption between 1275 and 1200 cm⁻¹.

Bromo (C-Br) Substituent: The carbon-bromine bond vibration is also a useful diagnostic feature. The C–Br stretching absorption is generally found at lower wavenumbers, typically in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.com The intensity of this peak is usually strong, and its position can confirm the presence of the bromine substituent on the aromatic ring. libretexts.orgorgchemboulder.com

The combination of these distinct vibrational signatures allows for a comprehensive structural elucidation. The presence of bands in each of these characteristic regions confirms the successful synthesis and purity of this compound.

The following table summarizes the expected characteristic IR absorption bands and their assignments for the compound.

| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode | Associated Functional Group |

|---|---|---|---|---|

| 3100–3000 | Medium to Weak | Aromatic C–H Stretch | Stretching | Quinoline Ring |

| 2960–2850 | Medium | Aliphatic C–H Stretch | Stretching | Methoxy (–OCH₃) |

| 1600–1400 | Strong to Medium | Aromatic C=C and C=N Stretch | Stretching | Quinoline Ring |

| 1350–1100 | Very Strong | C–F Stretch | Asymmetric & Symmetric Stretching | Trifluoromethyl (–CF₃) |

| 1275–1200 | Strong | Aryl C–O Stretch | Stretching | Methoxy (Aryl-O–CH₃) |

| Below 1000 | Medium to Strong | C–H Out-of-Plane Bend | Bending | Quinoline Ring |

| 690–515 | Strong | C–Br Stretch | Stretching | Bromo Substituent |

Computational Chemistry and Theoretical Studies on 8 Bromo 4 Methoxy 2 Trifluoromethyl Quinoline

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for analyzing molecular systems. nih.govscirp.org For substituted quinolines, DFT calculations allow for a detailed investigation of their structural and electronic properties. nih.govnih.gov

Ground State Geometry Optimization of Substituted Quinoline (B57606) Systems

The initial step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For quinoline and its derivatives, the fused aromatic ring system is generally planar. researchgate.net In the case of 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline, DFT geometry optimization would confirm the near-planarity of the core quinoline structure.

Substituents can introduce minor deviations from perfect planarity. DFT calculations on similar substituted quinolines have shown that while the core ring system remains largely flat, groups like methoxy (B1213986) or phenyl can be twisted out of the main plane. mdpi.com For the title compound, the methoxy group at position 4 and the trifluoromethyl group at position 2 will have specific orientations relative to the quinoline plane. The bromine atom at position 8 is expected to lie within the plane. These optimized geometric parameters, including bond lengths and angles, are foundational for all subsequent electronic property calculations. researchgate.net

Frontier Molecular Orbitals (HOMO, LUMO) Analysis of Quinoline Derivatives

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the distribution and energy of these orbitals are dictated by its distinct substituents:

The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at the 4-position will increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Its lone pair electrons contribute to the π-system of the quinoline ring.

The Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group. nih.gov Its presence at the 2-position will significantly lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. nih.gov

Computational studies on analogous quinoline derivatives show that the HOMO is typically delocalized over the entire quinoline ring system, while the LUMO distribution is also spread across the rings but can be more concentrated on specific regions influenced by electron-withdrawing substituents. researchgate.net In this molecule, the HOMO is expected to have significant density on the methoxy-substituted ring, while the LUMO will be heavily influenced by the trifluoromethyl-substituted ring. The interplay of these groups results in a modulated HOMO-LUMO gap, which is a crucial parameter for predicting the molecule's reactivity and potential applications in materials science. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution in Quinoline Compounds

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution across a molecule, revealing regions that are electron-rich or electron-poor. researchgate.netwolfram.com This map is essential for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP is typically color-coded, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). wolfram.com

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): The most significant negative potential will be located around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These are the primary sites for electrophilic attack or hydrogen bonding. researchgate.netnih.gov

Positive Potential (Blue): A region of strong positive potential is anticipated around the trifluoromethyl group, particularly on the carbon atom, due to the high electronegativity of the fluorine atoms. researchgate.net The hydrogen atoms of the methoxy group and on the quinoline ring will also exhibit positive potential.

Neutral/Intermediate Potential (Green): The carbon framework of the quinoline ring will generally show intermediate potential, with variations depending on the influence of the attached substituents.

The MEP analysis provides a clear, qualitative picture of the molecule's reactivity landscape, complementing the quantitative data from FMO analysis. nih.gov

Natural Population Analysis (NPA) for Atomic Charges in Quinoline Scaffolds

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule, providing more stable and reliable atomic charges compared to other methods like Mulliken population analysis. wisc.eduresearchgate.netuni-rostock.de These charges offer a quantitative measure of the electronic effects of substituents.

In this compound, an NPA calculation would likely reveal:

A significant negative charge on the quinoline nitrogen atom and the methoxy oxygen atom. researchgate.net

A positive charge on the carbon atom attached to the three fluorine atoms (C-CF₃).

The fluorine atoms would carry a substantial negative charge.

The bromine atom would also have a negative charge, reflecting its high electronegativity.

Charges on the ring carbons would vary, with those adjacent to electron-donating groups being more negative and those near electron-withdrawing groups being more positive.

This detailed charge distribution is fundamental for understanding the molecule's dipole moment and its interaction with external electric fields or polar solvents. nih.gov

Quantum Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. These parameters, derived from conceptual DFT, provide quantitative insights into the chemical reactivity and stability of a molecule. scirp.orgnih.govresearchgate.net

Global Reactivity Descriptors

The following table summarizes the key global reactivity descriptors and their significance. The values are typically derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO) using Koopmans' theorem. scirp.org

Interactive Table: Global Reactivity Descriptors

| Descriptor | Formula | Significance | Predicted Trend for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. A lower value indicates a better electron donor. | The electron-donating -OCH₃ group raises the HOMO energy, leading to a relatively low ionization potential. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. A higher value indicates a better electron acceptor. | The electron-withdrawing -CF₃ group lowers the LUMO energy, resulting in a high electron affinity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons in a chemical bond. | Will be moderate to high, reflecting the presence of both strong donating and withdrawing groups. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. It is half the HOMO-LUMO gap. | The HOMO-LUMO gap will be narrowed by the combined effect of the substituents, leading to lower chemical hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A higher value indicates greater reactivity. | As a consequence of lower hardness, the molecule is expected to be relatively soft, indicating higher reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. A higher value indicates a stronger electrophile. | Due to the low LUMO energy from the -CF₃ group, the molecule will have a high electrophilicity index. rsc.org |

| Dipole Moment (μ) | - | A measure of the overall polarity of the molecule resulting from the non-uniform distribution of charges. | A significant dipole moment is expected due to the asymmetric placement of highly polar groups (-Br, -OCH₃, -CF₃). nih.gov |

| Molecular Polarizability | - | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | The extended π-system of the quinoline ring suggests a significant molecular polarizability. nih.gov |

These descriptors collectively paint a detailed picture of the molecule's electronic character. The presence of both strong electron-donating (-OCH₃) and electron-withdrawing (-CF₃) groups on the quinoline scaffold makes this compound a "push-pull" system. Such systems are known for having smaller HOMO-LUMO gaps, increased polarizability, and interesting optical properties, making them promising candidates for various applications in materials science. journaleras.com The theoretical data derived from these computational studies provide a robust framework for understanding and predicting the chemical behavior of this complex heterocyclic compound.

Local Reactivity Descriptors (Fukui Functions, Local Softness, Dual Descriptors) for Site Reactivity Prediction in Quinoline Derivatives

Computational chemistry provides powerful tools for predicting the reactivity of molecules. For quinoline derivatives, local reactivity descriptors (LRDs) derived from conceptual Density Functional Theory (DFT) are instrumental in identifying which atomic sites are most susceptible to electrophilic or nucleophilic attack. scielo.org.mx These descriptors help in understanding and predicting the chemical behavior of complex molecules like this compound.

Fukui Functions (ƒ(r)) are widely used to describe the sensitivity of a system's chemical potential to a change in the number of electrons at a constant external potential. In simpler terms, they indicate how the electron density at a specific point changes when an electron is added or removed. researchgate.net The Fukui function can identify the most electrophilic and nucleophilic sites in a molecule. nih.gov For a nucleophilic attack (reaction with an electron-rich species), the relevant function is ƒ+(r), which approximates to the density of the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophilic attack (reaction with an electron-poor species), the function is ƒ-(r), which corresponds to the density of the Highest Occupied Molecular Orbital (HOMO). researchgate.net

Local Softness (s(r)) is another key descriptor, related to the Fukui function and global softness (S). It is defined as s(r) = S * ƒ(r) and provides a measure of a site's reactivity. For instance, in aluminum nitride nanotubes, the local softness values indicated that aluminum atoms were the preferred sites for nucleophilic addition. researchgate.net For quinoline derivatives, calculating local softness can pinpoint the atoms most likely to engage in reactions.

Dual Descriptors (Δƒ(r)) have emerged as a more precise tool than the Fukui function for unambiguously revealing nucleophilic and electrophilic sites. researchgate.net The dual descriptor is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δƒ(r) = ƒ+(r) - ƒ-(r)). A positive value for Δƒ(r) indicates a site is favorable for nucleophilic attack, while a negative value signifies a site prone to electrophilic attack. This descriptor is often considered more reliable because it is less affected by the lack of electronic relaxation terms when using the frontier molecular orbital approximation. researchgate.netsciengine.com

For this compound, these descriptors would predict reactivity sites based on the electron-donating (methoxy) and electron-withdrawing (bromo, trifluoromethyl) nature of its substituents. The nitrogen atom in the quinoline ring and specific carbon atoms would be identified as potential centers for chemical reactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical expressions that correlate the chemical structure of a compound with its biological activity or physicochemical properties. dergipark.org.trwikipedia.orglongdom.org These computational techniques are fundamental in drug discovery for designing new molecules with desired properties and predicting the activities of novel chemicals. dergipark.org.trlibretexts.org QSAR modeling involves generating molecular descriptors for a series of compounds and then using statistical methods to build a predictive model. researchgate.net

For quinoline derivatives, which exhibit a wide range of pharmacological effects, QSAR studies are crucial for optimizing their therapeutic potential. ijpras.comresearchgate.net These models help identify the key structural features and physicochemical properties that govern the biological activity of quinoline-based compounds. scielo.org.mx The main objective is to establish a mathematical relationship in the form of: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.orglibretexts.org

The process involves selecting a dataset of compounds, calculating structural descriptors, choosing relevant variables, constructing a model, and validating its predictive power. libretexts.org

Correlation of Molecular Descriptors with Theoretical Reactivity Parameters of Quinoline Derivatives

The foundation of a robust QSAR/QSPR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. dergipark.org.tr For a series of 5,8-quinolinequinone derivatives, researchers calculated a range of electronic, hydrophobic, and global reactivity parameters using DFT methods. dergipark.org.tr

These descriptors can be broadly categorized as follows:

Electronic Descriptors: Dipole moment, molecular polarizability, energies of frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr

Quantum Chemical Descriptors: Ionization potential, electron affinity, electronegativity, molecular hardness, and molecular softness. dergipark.org.trtypeset.io

Thermodynamic Descriptors: Entropy and heat capacity. dergipark.org.tr

Physicochemical Descriptors: Molar refractivity and the octanol-water partition coefficient (logP). dergipark.org.tr

Studies have shown strong correlations between these descriptors. For example, in an analysis of 5,8-quinolinequinone derivatives, the electronegativity parameter was found to be highly correlated with both electronic and thermochemical parameters. dergipark.org.tr Similarly, the anti-proliferative activity was strongly related to molecular hardness and softness. dergipark.org.tr Ab initio calculations on other quinoline derivatives have shown that the π-electron density on the quinoline nitrogen atom is a dominant factor in determining the molecule's ability to interact with biological targets like haematin. nih.gov

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital, related to reactivity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum Chemical | Molecular Hardness (η) | Resistance to change in electron distribution. |

| Quantum Chemical | Molecular Softness (σ) | The reciprocal of hardness, indicating reactivity. |

| Quantum Chemical | Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Physicochemical | logP | The octanol-water partition coefficient, a measure of hydrophobicity. |

Theoretical Insights into Substituent Effects on Molecular Properties of Quinoline Systems

The chemical and physical properties of the quinoline ring are significantly influenced by the nature and position of its substituents. documentsdelivered.com Theoretical studies, often employing DFT, provide valuable insights into how different functional groups alter the electronic structure and reactivity of the quinoline core. researchgate.net

For a molecule like this compound, each substituent has a distinct effect:

Methoxy Group (-OCH₃): This is an electron-donating group that increases the electron density on the quinoline ring, potentially making it more reactive towards electrophiles. Studies on 4-methoxy quinoline have explored how this group alters electronic properties. ijpras.com

Bromo Group (-Br): As an electron-withdrawing group, bromine reduces the electron density of the ring system. nih.gov Its presence can also introduce the possibility of halogen bonding in intermolecular interactions.

Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group that significantly impacts the electronic properties and reactivity of the molecule.

Theoretical calculations have demonstrated that adding substituents to the quinoline ring leads to notable changes in molecular properties. ijpras.comresearchgate.net Different substituents cause distinct changes in the geometric and electronic structures of both the ground and excited states, which in turn alters the energies of the frontier molecular orbitals. documentsdelivered.com For example, a study on various quinoline derivatives showed that electron-withdrawing groups like carbonyl and carboxyl groups led to the lowest HOMO-LUMO energy gap, indicating higher reactivity. ijpras.comresearchgate.net In another study, the presence and position of chloro or bromo groups on the quinoline ring modulated biological activity, with a 5-fluoro substitution leading to potent inhibition in one case, while 5,7-dichloro substitution reduced activity. nih.govmdpi.com

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational method used extensively in drug design to predict how a small molecule (ligand), such as a quinoline derivative, binds to the active site of a target macromolecule, typically a protein. scielo.org.mxnih.gov This technique helps in understanding drug-receptor interactions, predicting the binding affinity of drugs, and analyzing the orientation of the ligand within the target site. nih.gov By simulating the binding process, researchers can identify potential drug candidates and optimize their structures to improve efficacy. scielo.org.mx

The process generally involves preparing the 3D structures of both the ligand and the target protein. nih.gov Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate the binding affinity. mdpi.com

Prediction of Binding Modes and Affinities for Quinoline-Based Ligands

Molecular docking studies have been successfully applied to various quinoline derivatives to predict their binding modes and affinities against different biological targets. nih.gov The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with more negative scores indicating stronger binding. mdpi.comresearchgate.net

For example, in a study of quinoline derivatives as potential HIV reverse transcriptase inhibitors, docking simulations were performed to determine their binding affinity in the enzyme's active site. nih.gov The results showed that most of the synthesized compounds had good binding interactions, with some exhibiting higher docking scores than standard drugs. nih.gov One bromo-substituted quinoline derivative, in particular, showed the highest docking score of -10.67 kcal/mol. nih.gov In another study, docking of quinoline-3-carboxamides (B1200007) against ATM kinase showed that all molecules had a significantly lower (better) docking score with ATM compared to other related proteins, indicating selectivity. mdpi.com

These simulations provide a detailed 3D visualization of the ligand-protein complex, revealing how the ligand fits into the binding pocket and which residues it interacts with. nih.gov This information is crucial for understanding the mechanism of action and for rational drug design.

| Quinoline Derivative Type | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Bromo-substituted quinoline-pyrimidine hybrid | HIV Reverse Transcriptase (4I2P) | -10.675 | nih.gov |

| Standard Drug (Elvitegravir) | HIV Reverse Transcriptase (4I2P) | -8.57 | nih.gov |

| Quinoline-3-carboxamide (Compound 6f) | ATM Kinase | -10.15 | mdpi.com |

| Quinoline derivative 3 | Dehydrogenase inhibitor target | -6.9 to -5.1 | researchgate.net |

| Quinoline hydrazone (Compound 46) | Enoyl Acyl Carrier Protein Reductase (ENR) | -6.22 | dovepress.com |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking, Halogen Bonds) in Quinoline-Target Complexes

The stability of a ligand-protein complex is determined by a network of non-covalent intermolecular interactions. researchgate.net Analysis of the docked poses allows for the detailed characterization of these crucial interactions.

Hydrogen Bonding: Hydrogen bonds are critical for molecular recognition and binding affinity. mdpi.com They form between a hydrogen bond donor (e.g., -NH, -OH) and an acceptor (e.g., N, O). In docking studies of quinoline derivatives, hydrogen bonds are frequently observed between the quinoline nitrogen or substituent groups and amino acid residues in the target's active site, such as Lysine, Tyrosine, or Aspartic acid. nih.govmdpi.comdovepress.com

Hydrophobic Interactions: These interactions occur between nonpolar groups and are a major driving force for ligand binding. The aromatic rings of the quinoline scaffold often engage in hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine within the binding pocket. nih.gov

π-π Stacking: The planar aromatic system of the quinoline ring is well-suited for π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov These interactions, where the aromatic rings are arranged in a face-to-face or face-to-edge manner, contribute significantly to the binding stability. researchgate.netresearchgate.net Centroid-to-centroid distances for these interactions are typically around 3.4-3.6 Å. researchgate.netresearchgate.net

Halogen Bonds: The presence of a bromine atom in this compound allows for the formation of halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom. This type of interaction is increasingly recognized as important in drug-receptor binding.

Analysis of these interactions provides a comprehensive picture of the binding mode and is essential for structure-activity relationship studies, guiding the modification of ligands to enhance their binding affinity and selectivity. nih.gov

Identification of Key Amino Acid Residues in Binding Sites for Quinoline Ligands

While direct computational studies focusing exclusively on this compound are limited in publicly accessible literature, extensive research on structurally analogous quinoline derivatives provides critical insights into the key amino acid residues that govern their binding to various protein targets. Molecular docking and molecular dynamics simulations performed on similar ligands reveal recurring patterns of interaction within protein active sites. These studies are instrumental in predicting how this compound might engage with its biological targets.

The primary interactions stabilizing the quinoline ligand-protein complexes are hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The specific amino acid residues involved are highly dependent on the topology and electrostatic nature of the target protein's binding pocket.

Interactions with Protein Kinases

Protein kinases are a major class of targets for quinoline-based inhibitors. Computational analyses have identified specific residues crucial for binding within the ATP-binding site of several kinases.

For instance, in studies of quinoline derivatives targeting serine/threonine protein kinases, molecular docking has highlighted the importance of hydrogen bonding with residues such as Asn146, Ser150, Tyr216, Ser284, Ala285, and Pro213. nih.gov Hydrophobic interactions with Tyr216 and the Leu145-Ala286 residues were also identified as significant contributors to binding affinity. nih.gov

In the context of c-Met kinase inhibitors, computational simulations consistently point to π-π stacking interactions between the quinoline ring system and the aromatic side chain of a tyrosine residue (Tyr1159). nih.gov Furthermore, a pivotal hydrogen bond often forms between the nitrogen atom of the quinoline core and the backbone of a methionine residue (Met1160). nih.gov Other key interactions can occur with residues like Asp1222 and Lys1110. nih.gov For inhibitors of PI3Kα, a conserved valine (Val851) residue's backbone is noted to form a hydrogen bond with the quinoline nitrogen, an interaction that mimics the binding of ATP. nih.gov

The table below summarizes key amino acid interactions for quinoline derivatives in various protein kinase binding sites.

| Protein Target | Key Interacting Residues | Type of Interaction |

| Serine/Threonine Kinase | Asn146, Ser150, Tyr216, Ser284, Ala285, Pro213 | Hydrogen Bonding |

| Tyr216, Leu145, Ala286 | Hydrophobic Interaction | |

| c-Met Kinase | Tyr1159 | π-π Stacking |

| Met1160, Asp1222, Lys1110 | Hydrogen Bonding | |

| PI3Kα Kinase | Val851, Ser774, Asp933 | Hydrogen Bonding |

| EGFR Kinase | Met769, Lys745, Asp855 | Hydrogen Bonding, Covalent Bonding |

| Val726, Ala743, Leu788, Leu844 | Hydrophobic Interaction |

Interactions with Other Protein Targets

The binding modes of quinoline ligands have been investigated in other protein families as well, revealing distinct sets of interacting residues.

A molecular docking study of a close structural analog, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, with influenza RNA polymerase identified crucial interactions within the PA-PB1 interface. mdpi.com The analysis showed that the benzene (B151609) ring portion of the ligand formed a π-π stacking interaction with Trp706, while the carboxylate group established a salt bridge with Lys643. mdpi.com The residue Glu623 was also implicated as being important for binding. mdpi.com

Computational studies on tetrahydroquinoline derivatives targeting mTOR highlighted the role of the trifluoromethyl group, a key feature of this compound. These findings suggest that the trifluoromethyl moiety can enhance binding potency through favorable halogen bonding and hydrophobic interactions within the active site. mdpi.com

The following table details key amino acid interactions for quinoline derivatives with non-kinase protein targets.

| Protein Target | Key Interacting Residues | Type of Interaction |

| Influenza RNA Polymerase (PA-PB1) | Trp706 | π-π Stacking |

| Lys643 | Salt Bridge | |

| Glu623 | General Interaction | |

| S. aureus DNA Gyrase Subunit A | (Not specified) | Hydrogen Bonds, π-cation, π-π Stacking |

| mTOR | (Not specified) | Halogen Bonding, Hydrophobic Interactions (via trifluoromethyl group) |

These computational findings collectively suggest that the binding of this compound would be directed by a combination of forces. The quinoline core is likely to participate in π-π stacking with aromatic residues like tyrosine, tryptophan, or phenylalanine. The nitrogen atom in the quinoline ring and the methoxy group's oxygen atom are potential hydrogen bond acceptors, interacting with donor residues such as serine, threonine, or lysine. Finally, the trifluoromethyl and bromo substituents are expected to engage in specific hydrophobic and halogen bonding interactions, respectively, which can significantly enhance binding affinity and selectivity. mdpi.com

Applications of 8 Bromo 4 Methoxy 2 Trifluoromethyl Quinoline and Its Derivatives in Advanced Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry Research and Drug Design

The quinoline (B57606) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. bohrium.comrsc.orgnih.gov This designation stems from its recurring presence in molecules that exhibit a broad range of pharmacological properties, allowing for the generation of numerous structurally diverse derivatives with significant biological activities. eurekaselect.comnih.gov These activities include anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties, among others. bohrium.comrsc.orgnih.gov

The incorporation of a trifluoromethyl group into the quinoline scaffold, as seen in 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline, is a well-established strategy in modern drug design. mdpi.comhovione.com The -CF3 group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.comresearchgate.net It can enhance binding interactions with biological targets, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability. mdpi.comnih.govbohrium.com

Research has focused on synthesizing and evaluating various quinoline analogs for therapeutic purposes. For example, novel 8-quinolinamine derivatives have been developed as broad-spectrum anti-infectives, showing potent activity against parasitic and microbial pathogens. acs.org Other studies have designed 2-arylquinoline derivatives as inhibitors of multidrug resistance proteins (like MRP2), which are crucial in overcoming drug resistance in cancer therapy. nih.gov The versatility of the quinoline core allows chemists to systematically modify its structure to optimize activity against specific biological targets, such as tyrosine kinases, proteasomes, and DNA repair mechanisms, which are often implicated in cancer. eurekaselect.comnih.gov The synthesis of pentafluorosulfanyl (SF5) analogs of the quinoline-based drug mefloquine (B1676156) further illustrates the modularity of this scaffold in creating new therapeutic agents. nih.gov

Exploration of Molecular Interactions with Biological Targets via Computational Methods

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating how quinoline derivatives interact with biological targets at the molecular level. nih.govmdpi.comresearchgate.net These in silico techniques provide critical insights into the stability of protein-ligand complexes and the specific intermolecular forces that govern binding, thereby guiding the rational design of more potent and selective inhibitors. nih.govmdpi.com

Molecular docking studies are frequently used to predict the binding poses and affinities of quinoline derivatives within the active or allosteric sites of target proteins. For instance, in the development of potential protease inhibitors for SARS-CoV-2, docking studies revealed that quinoline derivatives could form stable hydrogen bonds and π-interactions with key amino acid residues like His41, Glu166, and Gln189. nih.govresearchgate.net Similarly, docking has been employed to study quinoline-3-carboxamides (B1200007) as inhibitors of DNA damage response (DDR) kinases, highlighting their potential selectivity for the ATM kinase over other related enzymes. mdpi.com

| Computational Technique | Biological Target Example | Key Findings |

| Molecular Docking | SARS-CoV-2 Mpro Enzyme | Identified key H-bond and π-interactions with conserved amino acids (His41, Glu166). nih.govresearchgate.net |

| Molecular Docking | DNA Damage Response (DDR) Kinases | Predicted high selectivity of quinoline-3-carboxamides for ATM kinase. mdpi.com |

| Molecular Dynamics (MD) | Protease Enzymes | Confirmed conformational stability and strong intermolecular hydrogen bonding of inhibitors. nih.gov |

| Molecular Dynamics (MD) | Telomerase | Assessed ligand behavior and affinity, supporting QSAR contour map analysis. nih.gov |

| MD & Binding Energy | Acetylcholinesterase | Evaluated dynamic behavior and calculated binding energies to identify promising inhibitor candidates. researchgate.net |

Building Blocks for Supramolecular Assemblies and Functional Materials

The rigid, planar structure of the quinoline core makes its derivatives excellent building blocks for the construction of supramolecular assemblies and advanced functional materials. The ability of these molecules to engage in non-covalent interactions, particularly π-π stacking, is a key factor in their self-assembly into ordered structures. scielo.br

X-ray crystallography studies on various quinoline derivatives have provided detailed insights into their solid-state packing. For example, the crystal structure of 8-bromo-2-methylquinoline (B152758) shows that the molecules pack in a face-to-face arrangement. nih.gov In other substituted quinolines, analysis of the crystal packing has revealed neighboring units that are nearly coplanar, with intermolecular distances indicative of face-to-face π-stacking. scielo.br These well-defined intermolecular interactions are fundamental to crystal engineering, where the goal is to design molecules that will crystallize in a predictable and desirable arrangement to achieve specific material properties.

The functional groups attached to the quinoline scaffold play a critical role in directing the assembly. Bromo-substituents, such as the one in this compound, can participate in halogen bonding or serve as synthetic handles for creating more complex structures. The precise control over molecular architecture afforded by these interactions is essential for developing materials with tailored electronic, optical, or host-guest properties.

Development of Optoelectronic Devices and Fluorescent Probes based on Quinoline Derivatives

Quinoline derivatives are highly valued in materials science for their unique photophysical properties, which make them suitable for applications in optoelectronic devices and as fluorescent sensors. researchgate.netmdpi.com The extended π-conjugated system of the quinoline ring gives rise to intriguing absorption and emission characteristics that can be finely tuned through chemical modification. scielo.brrsc.org These compounds often exhibit intramolecular charge transfer (ICT), which is fundamental to their function in devices like organic light-emitting diodes (OLEDs) and as environmental sensors. rsc.org

The photophysical properties, including absorption maxima (λmax), fluorescence emission, Stokes shift, and quantum yield, have been extensively studied for various quinoline analogs. scielo.brresearchgate.netrsc.org For instance, studies on quinoline-substituted oxazoles and chalcones have demonstrated how different substituents and solvent polarity affect their electronic transitions (π → π* and n → π*) and dipole moments in the ground and excited states. researchgate.netrsc.org This tunability allows for the creation of materials that emit light across the visible spectrum, a critical feature for developing full-color displays and solid-state lighting. dtic.mil The potential of quinoline derivatives has been explored for use in OLEDs, solar cells, and random lasers. researchgate.netmdpi.comacs.org

Furthermore, the quinoline scaffold is an excellent platform for designing fluorescent probes capable of selectively detecting specific analytes, such as metal ions. epstem.netmdpi.comrsc.org By incorporating a chelating group, such as an 8-hydroxyquinoline (B1678124) moiety, into the structure, researchers have developed sensors that exhibit a "turn-on" fluorescence response in the presence of ions like Zn2+ or a quenching response for ions like Fe3+. mdpi.comrsc.org These probes are valuable tools for bioimaging in living cells and plants and for environmental monitoring. mdpi.com

| Quinoline Derivative Type | Application | Key Photophysical Property |

| Polyquinolines | Organic Light-Emitting Diodes (OLEDs) | Tunable electroluminescence from blue to red. dtic.mil |

| Quinoline-Chalcones | Optoelectronic Materials | Large Stokes shifts indicating intramolecular charge transfer (ICT). rsc.org |

| 5-(quinolin-4-yl)-4-tosyloxazole | Photovoltaic Probes | Increased dipole moment in the excited state. researchgate.net |

| 8-hydroxyquinoline-based probes | Fluorescent Sensors (e.g., for Zn2+) | "Turn-on" fluorescence upon ion binding. |

| N'-(2-(quinolin-8-yloxy)acetyl)acetohydrazide | Fluorescent Sensors (e.g., for Fe3+) | High selectivity and sensitivity via fluorescence quenching. mdpi.com |

Catalysis: Quinoline Derivatives as Ligands in Organometallic Reactions

In the field of organometallic chemistry, quinoline derivatives serve as effective ligands for transition metal catalysts. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center, influencing its electronic properties and steric environment. researchgate.netacs.org This coordination is crucial for modulating the reactivity and selectivity of the catalyst in various chemical transformations, particularly in cross-coupling reactions. researchgate.netnih.gov

Quinoline-based ligands have been utilized in reactions catalyzed by metals such as palladium (Pd), platinum (Pt), and rhodium (Rh). researchgate.netacs.orgnih.gov For example, quinoline-functionalized thiophenes have been synthesized and used as ligands in platinum-mediated C-H and C-S bond activation reactions. acs.org In palladium catalysis, it has been shown that the quinoline substrate itself can act as an N-ligand, facilitating one-pot cross-coupling and C-H functionalization sequences without the need for an external, extraneous ligand. nih.govsoton.ac.uk This dual role as both substrate and ligand simplifies reaction setups and enhances efficiency. nih.govsoton.ac.uk

Furthermore, quinoline-appended antimony (Sb) compounds have been synthesized to act as ligands for rhodium and platinum. acs.orgnih.gov These complexes explore unconventional metal-ligand bonding, including Z-type interactions where the antimony atom acts as a Lewis acid. nih.gov The ability to control the electronic communication between the metal and the ligand by modifying the quinoline framework is key to developing novel catalytic systems with unique reactivity. acs.orgnih.gov

Q & A

Q. What synthetic methodologies are commonly employed for 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step routes, including condensation, bromination, and functional group modifications. For example:

- Condensation reactions : Aromatic amines (e.g., 2-trifluoromethylaniline) can react with trifluoromethyl ketones or esters to form the quinoline backbone (e.g., via PPA condensation) .

- Bromination : Electrophilic bromination at the 8-position is guided by directing groups (e.g., methoxy at C4), with regioselectivity influenced by reaction temperature and catalysts (e.g., POBr₃) .

- Purification : Recrystallization or column chromatography is critical for isolating high-purity products. Yields depend on solvent polarity and reaction stoichiometry (e.g., excess brominating agents improve conversion but may require post-reaction quenching) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C2 and methoxy at C4). ¹⁹F NMR confirms trifluoromethyl group integrity .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-π stacking between quinoline rings, centroid distances ~3.76 Å) .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₈BrF₃NO; theoretical MW: 306.05) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of 8-substituted quinolines be systematically addressed?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., tumor cell proliferation assays using HepG2 vs. MCF-7) or incubation times .

- Structural analogs : Minor substituent changes (e.g., methoxy vs. hydroxyl at C4) drastically alter activity. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., CF₃ vs. CH₃) can clarify trends .

- Metabolic stability : In vitro activity may not translate in vivo due to rapid hepatic metabolism. Evaluate stability using microsomal assays .

Q. What strategies enhance regioselectivity during bromination of methoxy-substituted quinolines?

- Directing groups : Methoxy at C4 directs electrophilic bromination to the adjacent C8 position via resonance stabilization of the intermediate σ-complex .

- Catalytic systems : Lewis acids (e.g., FeBr₃) improve selectivity by polarizing Br₂ molecules. Solvent polarity (e.g., DCM vs. acetic acid) also modulates reaction pathways .

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing side products like dibrominated derivatives .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

- π-π stacking : Planar quinoline rings stack with centroid distances of ~3.7–3.8 Å, enhancing crystallinity but reducing solubility in non-polar solvents .

- C-H···O interactions : Weak hydrogen bonds between methoxy oxygen and adjacent aromatic hydrogens stabilize crystal packing along specific axes (e.g., a-axis in monoclinic systems) .

Methodological Recommendations

- Synthetic Optimization : Use Br₂/FeBr₃ in DCM at 0°C for higher regioselectivity .

- Crystallization : Recrystallize from ethanol/water mixtures to obtain single crystals suitable for X-ray analysis .

- Biological Assays : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.